molecular formula C7H7ClN2 B3065576 Benzaldehyde, 4-chloro-, hydrazone CAS No. 52372-80-2

Benzaldehyde, 4-chloro-, hydrazone

Cat. No.: B3065576
CAS No.: 52372-80-2
M. Wt: 154.6 g/mol
InChI Key: YURDSJGWWXAEBA-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-chloro-, hydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups This compound is derived from 4-chlorobenzaldehyde and hydrazine, forming a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-chloro-, hydrazone typically involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzaldehyde+hydrazineBenzaldehyde, 4-chloro-, hydrazone+water\text{4-chlorobenzaldehyde} + \text{hydrazine} \rightarrow \text{this compound} + \text{water} 4-chlorobenzaldehyde+hydrazine→Benzaldehyde, 4-chloro-, hydrazone+water

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid-phase synthesis techniques, where the reactants are supported on a solid matrix, can also enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azines or other oxidized products.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can act as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of azines or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

Benzaldehyde, 4-chloro-, hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a precursor for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-chloro-, hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its biological activity. The compound can also undergo nucleophilic addition reactions, where the hydrazone nitrogen acts as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    Benzaldehyde hydrazone: Similar in structure but lacks the chloro substituent.

    4-Chlorobenzaldehyde hydrazone: Similar but may have different substituents on the hydrazone group.

    Other substituted benzaldehyde hydrazones: Compounds with different substituents on the benzaldehyde ring.

Uniqueness: Benzaldehyde, 4-chloro-, hydrazone is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to form stable complexes with metal ions and can also affect its solubility and interaction with biological targets.

Properties

IUPAC Name

(4-chlorophenyl)methylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURDSJGWWXAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392631
Record name Benzaldehyde, 4-chloro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-80-2
Record name Benzaldehyde, 4-chloro-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde, 4-chloro-, hydrazone
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Benzaldehyde, 4-chloro-, hydrazone
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Benzaldehyde, 4-chloro-, hydrazone
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Benzaldehyde, 4-chloro-, hydrazone

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